Lipophilicity Comparison: 2-Fluoro- vs. 2-Chloro-3-methyl-5-nitropyridine
2-Fluoro-3-methyl-5-nitropyridine exhibits a significantly lower calculated LogP value compared to its 2-chloro analog, indicating reduced lipophilicity which can favorably impact drug-like properties such as solubility and metabolic stability. The target compound's LogP is reported as 1.96 [1], whereas the LogP for 2-Chloro-3-methyl-5-nitropyridine ranges from 1.69 to 2.47 depending on the calculation method . This difference in partition coefficient is a critical parameter for medicinal chemists optimizing ADME profiles.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.96 |
| Comparator Or Baseline | 2-Chloro-3-methyl-5-nitropyridine (CAS 22280-56-4): LogP = 1.69 to 2.47 |
| Quantified Difference | Target compound LogP is lower than the highest reported value for the chloro analog, suggesting a trend toward reduced lipophilicity. |
| Conditions | Calculated partition coefficient (LogP) using standard computational methods (e.g., Molbase, BOC Sciences). |
Why This Matters
Lower lipophilicity in the fluorine analog can translate to better aqueous solubility and potentially improved metabolic stability, which are key criteria in early-stage drug candidate selection.
- [1] Molbase. 2-Fluoro-3-methyl-5-nitropyridine Calculated LogP. CAS 19346-46-4. View Source
